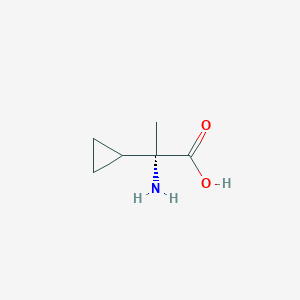

(2S)-2-amino-2-cyclopropylpropanoic acid

Description

Significance of Cyclopropyl (B3062369) Moieties in Bioactive Compounds

The cyclopropyl group is a prominent feature in many bioactive compounds and approved drugs. iris-biotech.de Its incorporation into a molecule can profoundly influence its pharmacological profile. The rigid nature of the cyclopropane (B1198618) ring helps to lock the conformation of a molecule, which can lead to a more favorable binding to its biological target by reducing the entropic penalty of binding. iris-biotech.deacs.org

Key attributes that the cyclopropyl moiety imparts to bioactive compounds include:

Enhanced Potency: By constraining the molecular conformation, the cyclopropyl group can optimize the orientation of other functional groups for receptor binding. acs.org

Increased Metabolic Stability: The C-H bonds in a cyclopropane ring are stronger than those in alkanes, making them less susceptible to oxidative metabolism by enzymes like cytochrome P450. acs.orghyphadiscovery.com

Modulation of Physicochemical Properties: The cyclopropyl group can alter properties such as lipophilicity and pKa, which can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. iris-biotech.de

Proteolytic Resistance: When incorporated into peptides, the conformational constraint can prevent hydrolysis by proteases. acs.org

The table below summarizes the key properties influenced by the integration of a cyclopropyl moiety.

| Property | Influence of Cyclopropyl Moiety |

| Potency | Can be enhanced due to conformational restriction. acs.org |

| Metabolic Stability | Often increased due to stronger C-H bonds. hyphadiscovery.com |

| Lipophilicity | Can be modulated to improve pharmacokinetic properties. iris-biotech.de |

| Conformation | Becomes more rigid, which can be entropically favorable for binding. iris-biotech.deacs.org |

| Proteolytic Stability | Increased when incorporated into peptidomimetics. acs.org |

Contextualization within Alanine Derivatives and Structurally Constrained Amino Acids

(2S)-2-amino-2-cyclopropylpropanoic acid can be considered a derivative of alanine, where the two methyl hydrogens are replaced to form the cyclopropane ring. Alanine itself is the smallest chiral proteinogenic amino acid, and its derivatives are often used to probe the structural and functional requirements of peptide-protein interactions. acs.org

Structurally constrained amino acids are non-canonical amino acids that have limited conformational freedom due to the presence of cyclic structures or other rigidifying elements. lifechemicals.comenamine.net This restriction of bond rotation is a powerful tool in drug design for several reasons:

It allows for the synthesis of peptides with well-defined secondary structures. enamine.net

It can lead to increased receptor selectivity and affinity.

It improves the bioavailability of peptides by making them more resistant to enzymatic degradation. nih.gov

The incorporation of conformationally restricted amino acids has been a successful strategy in the development of peptidomimetics, which are compounds that mimic the structure and function of natural peptides. lifechemicals.comnih.gov

Historical Perspective on the Isolation and Characterization of Cyclopropyl-Containing Amino Acids

The discovery of naturally occurring amino acids containing a cyclopropane ring dates back several decades. Two of the most well-studied examples are 1-aminocyclopropane-1-carboxylic acid (ACC) and coronamic acid.

1-Aminocyclopropane-1-carboxylic acid (ACC): First identified as an intermediate in the biosynthesis of the plant hormone ethylene (B1197577) in 1979, ACC is a simple yet crucial molecule in plant biology. nih.govpnas.org Its discovery elucidated the pathway from methionine to ethylene, a key regulator of plant growth, development, and stress responses. nih.govtaylorandfrancis.com While extensively studied in plants, the biosynthesis of ACC in bacteria has also been a subject of research. acs.orgnih.gov

Coronamic Acid: This cyclopropyl amino acid is a component of coronatine (B1215496), a phytotoxin produced by several pathogenic strains of the bacterium Pseudomonas syringae. cdnsciencepub.comresearchgate.net Coronamic acid is synthesized from L-isoleucine through the intermediate L-alloisoleucine. cdnsciencepub.com The final step in coronatine biosynthesis involves the formation of an amide bond between coronafacic acid and coronamic acid. oup.com

The timeline below highlights key discoveries in the history of these cyclopropyl-containing amino acids.

| Year | Discovery |

| 1979 | 1-aminocyclopropane-1-carboxylic acid (ACC) was identified as the direct precursor of the plant hormone ethylene. nih.gov |

| 1991 | The biosynthesis of coronamic acid was further investigated, providing insights into its formation from isoleucine. acs.org |

| 1994 | Further studies on coronamic acid biosynthesis demonstrated that its cyclization can occur before its linkage to coronafacic acid. cdnsciencepub.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

(2S)-2-amino-2-cyclopropylpropanoic acid |

InChI |

InChI=1S/C6H11NO2/c1-6(7,5(8)9)4-2-3-4/h4H,2-3,7H2,1H3,(H,8,9)/t6-/m0/s1 |

InChI Key |

VRFYYCFVOBCXDL-LURJTMIESA-N |

Isomeric SMILES |

C[C@](C1CC1)(C(=O)O)N |

Canonical SMILES |

CC(C1CC1)(C(=O)O)N |

Origin of Product |

United States |

Stereoselective Synthesis Methodologies for 2s 2 Amino 2 Cyclopropylpropanoic Acid

Classical Synthetic Approaches and Stereochemical Control

Classical methods for establishing the stereochemistry of cyclopropyl (B3062369) amino acids often rely on substrate control, where the stereoselectivity of a reaction is dictated by a chiral element already present in the starting material. This is typically achieved through diastereoselective reactions on precursors derived from the chiral pool or by employing chiral auxiliaries.

Cyclopropanation of α,β-Unsaturated Amino Acid Precursors

A primary strategy for constructing the cyclopropyl ring is the direct cyclopropanation of α,β-dehydroamino acid (DDAA) derivatives. In these approaches, the geometry of the double bond and the influence of existing stereocenters or chiral auxiliaries are crucial for controlling the stereochemical outcome.

The Simmons-Smith reaction is a well-established method for converting alkenes into cyclopropanes with high stereospecificity. The reaction involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, which adds a methylene (B1212753) group in a concerted fashion. wikipedia.orgnih.gov This means the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. wikipedia.org For α,β-unsaturated amino acid precursors, if a chiral center is present, it can direct the facial selectivity of the methylene addition.

The classic Simmons-Smith reagent often requires a directing group, such as a hydroxyl group on an allylic alcohol, to achieve high selectivity. organic-chemistry.org Modifications, such as the Furukawa modification using diethylzinc (B1219324) (Et₂Zn) and CH₂I₂, have broadened the scope of the reaction for unfunctionalized alkenes. wikipedia.orgnih.gov In the synthesis of cyclopropyl amino acids, the reaction can be applied to chiral α,β-unsaturated esters or amides where existing stereocenters guide the approach of the zinc carbenoid. nih.govresearchgate.net

To achieve high levels of stereocontrol in the absence of a directing group within the substrate, a chiral auxiliary can be employed. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct a stereoselective transformation.

In the context of cyclopropanation, an α,β-unsaturated acid can be converted into an amide or ester using a chiral amine or alcohol. This auxiliary then sterically hinders one face of the double bond, forcing the cyclopropanating agent to attack from the less hindered face. For instance, cinnamoyl amides derived from amino acids have been used as substrates for palladium-catalyzed cyclopropanation with diazomethane, with the diastereoselectivity being influenced by the specific amino acid used as the auxiliary. researchgate.netias.ac.in Similarly, new chiral (Z)-α,β-didehydroamino acid derivatives housed within a 3,5-dihydro-2H-1,4-oxazin-2-one structure have been used in diastereoselective cyclopropanation reactions with Corey's ylide to asymmetrically synthesize 1-aminocyclopropane-1-carboxylic acids. nih.gov After the cyclopropanation step, the auxiliary is cleaved to yield the enantiomerically enriched cyclopropyl amino acid.

| Substrate Type | Reagent | Catalyst | Diastereoselectivity | Reference |

| Cinnamoyl amides from amino acids | CH₂N₂ | Pd(OAc)₂ | Moderate to excellent | ias.ac.in |

| Chiral (Z)-α,β-didehydroamino acid derivatives | Corey's ylide | - | High | nih.gov |

Alkylation Strategies from Amino Acid Derivatives

An alternative to building the cyclopropane ring onto an unsaturated precursor is to introduce the cyclopropyl group via alkylation of a chiral amino acid enolate equivalent. This approach leverages well-developed methods for the asymmetric alkylation of glycine (B1666218) or other amino acid derivatives.

A prominent strategy involves the use of chiral glycine enolate synthons, where the glycine is masked in a chiral template. For example, a Ni(II) complex formed from a glycine Schiff base and a recyclable chiral auxiliary derived from (S)-o-[N-(N-benzylprolyl)amino]benzophenone can be deprotonated and alkylated with high diastereoselectivity. mdpi.comnih.gov Alkylation with an appropriate electrophile, such as cyclopropylmethyl bromide, would install the desired side chain. Subsequent hydrolysis removes the metal and the auxiliary, yielding the desired α-amino acid. mdpi.com

Other widely used chiral auxiliaries include Evans' oxazolidinones and Schöllkopf's bis-lactim ethers. york.ac.uk An N-acyl oxazolidinone can be deprotonated to form a Z-enolate, which then undergoes highly diastereoselective alkylation. The steric hindrance from the auxiliary substituent directs the incoming electrophile to the opposite face. york.ac.uk Similarly, homochiral oxazinanones, derived from β-amino esters, can serve as effective chiral auxiliaries for stereoselective enolate alkylation reactions, sometimes offering higher stereoselectivities than the corresponding Evans oxazolidinones. nih.gov After alkylation, the auxiliary is removed, typically by hydrolysis, to release the enantiomerically enriched α-substituted amino acid.

| Chiral Auxiliary System | Base | Electrophile | Diastereomeric Excess (d.e.) | Reference |

| Ni(II) complex of glycine Schiff base | Organic bases | Various | >98% | nih.gov |

| Evans' Oxazolidinones | LDA, NaHMDS | Alkyl halides | >98% | york.ac.uk |

| Chiral α-sulfinamido esters | Basic conditions | Alkyl halides | >6:1 dr | acs.org |

Modern Catalytic Methods for Enantioselective Synthesis

Modern synthetic strategies increasingly focus on catalytic asymmetric methods, which avoid the use of stoichiometric chiral auxiliaries and often offer higher efficiency and atom economy. For the synthesis of (2S)-2-amino-2-cyclopropylpropanoic acid, transition-metal catalysis provides powerful tools for enantioselective cyclopropanation.

Asymmetric Catalysis with Transition-Metal Complexes

Transition metal complexes featuring chiral ligands can catalyze the decomposition of diazo compounds to generate metal carbenes, which then undergo enantioselective cyclopropanation with alkenes. Rhodium(II) and Cobalt(II) complexes have been particularly successful in this area.

For example, dirhodium(II) catalysts with chiral carboxylate or prolinate ligands are highly effective for asymmetric cyclopropanations. acs.org Huw M. L. Davies developed Rh₂(S-DOSP)₄, a dirhodium tetrakis(N-arylsulfonylprolinate) catalyst, which has shown excellent enantioselectivity in the cyclopropanation of various alkenes with vinyldiazomethanes. acs.org

More recently, Co(II)-based metalloradical catalysis has emerged as a powerful method for the asymmetric cyclopropanation of dehydroaminocarboxylates. Using D₂-symmetric chiral amidoporphyrins as ligands, Co(II) complexes can activate α-aryldiazomethanes for the cyclopropanation of dehydroamino acid derivatives, affording chiral cyclopropyl α-amino acids in high yields and with excellent enantioselectivities. nih.gov This radical-based method often provides complementary (Z)-diastereoselectivity compared to non-catalyzed thermal reactions. nih.gov Other metals, such as Ruthenium, have also been employed. Chiral (Salen)Ru(II) catalysts have been used in the key asymmetry-inducing step for the synthesis of trans-cyclopropyl β-amino acid derivatives. nih.gov

| Catalyst System | Substrate | Diazo Reagent | Enantiomeric Excess (e.e.) | Reference |

| Co(II)-Chiral Amidoporphyrin | Dehydroaminocarboxylates | α-Aryldiazomethanes | High | nih.gov |

| Rh₂(S-pPhTPCP)₄ | N-Vinyl-2-oxazolidinone | Donor/acceptor carbene | 99% | acs.org |

| (Salen)Ru(II) | α,β-Unsaturated ester | Ethyl diazoacetate | Excellent | nih.gov |

| Dirhodium catalyst Rh₂(S-TBPTTL)₄ | Allene | Diazopropanoate | >99% (after crystallization) | nih.gov |

Enzymatic Synthesis and Biocatalytic Approaches

The use of enzymes in the synthesis of non-standard amino acids represents a significant advancement in green chemistry and stereoselective synthesis. Biocatalytic methods offer high efficiency and selectivity under mild reaction conditions. nih.gov Enzymes such as transaminases, amine dehydrogenases, and aldolases are central to these approaches. researchgate.netnih.gov

One notable biocatalytic strategy involves the use of engineered enzymes to form C-C bonds with high precision. For instance, the enzyme UstD has been engineered through directed evolution to perform highly selective decarboxylative aldol (B89426) additions. nih.gov This method can be applied to create a variety of non-standard γ-hydroxy amino acids. The engineered enzyme, UstDv2.0, operates efficiently in a whole-cell biocatalysis format, which simplifies the process by avoiding the need for enzyme purification. nih.gov This approach has been shown to be effective for gram-scale synthesis, demonstrating its potential for practical application. In one large-scale reaction using a similar substrate, this biocatalytic method achieved a 77% isolated yield with excellent stereoselectivity. nih.gov

Multi-enzymatic systems have also proven effective for producing chiral amino acids. These systems can convert readily available precursors into valuable D- or L-amino acids with high conversion rates and enantiomeric excess often exceeding 99%. mdpi.com For example, a three-enzyme system has been used to produce various D-tryptophan derivatives with conversion yields in the range of 81–99%. mdpi.com While targeting the opposite enantiomer, the principles of using coupled enzymatic reactions—such as those involving L-amino acid deaminase and a stereoselective D-aminotransferase—demonstrate the power of biocatalytic cascades for achieving high purity. mdpi.com Such strategies are adaptable for the synthesis of L-amino acids like this compound.

Comparative Analysis of Synthetic Routes: Yield, Enantiomeric Excess, and Scalability

The selection of a synthetic route for a chiral amino acid like this compound depends on a careful evaluation of its yield, enantiomeric excess (e.e.), and potential for scalability. Both chemical and biocatalytic methods present distinct advantages and disadvantages.

Chemical synthesis often relies on the use of chiral auxiliaries to control stereochemistry. For example, a recyclable chiral auxiliary can be used to form a Ni(II) complex with a glycine Schiff base, which is then alkylated. mdpi.com This method allows for the production of the desired amino acid, and the chiral auxiliary can be recovered and reused, making the process commercially attractive. mdpi.com Such methods have been successfully scaled for large-scale preparation (>150 g) of other complex amino acids. mdpi.com

Biocatalytic routes, as discussed previously, offer pristine stereoselectivity and high yields under environmentally benign conditions. nih.gov The use of engineered whole-cell catalysts circumvents costly enzyme purification and is suitable for process-scale reactions. nih.gov For example, the synthesis of a non-standard amino acid using the UstDv2.0 enzyme was demonstrated on a gram scale with yields as high as 98% and excellent stereoselectivity. nih.gov

Below is a comparative analysis of representative synthetic approaches.

| Parameter | Biocatalytic Route (e.g., Engineered UstD) | Chemical Route (e.g., Chiral Auxiliary) |

|---|---|---|

| Yield | Generally high (e.g., 77-98% reported for analogous compounds) nih.gov | Variable, but can be optimized for high yields (e.g., 75% reported for a related synthesis) mdpi.com |

| Enantiomeric Excess (e.e.) | Excellent (often >99%) due to enzyme specificity nih.govresearchgate.netmdpi.com | Very high (>99% is achievable with effective auxiliaries) mdpi.com |

| Scalability | Demonstrated on gram-scale; suitable for process-scale applications nih.gov | Proven for large-scale (>150 g) synthesis in industrial settings mdpi.com |

| Process Considerations | Mild reaction conditions (aqueous medium, room temp.); avoids toxic reagents; whole-cell catalysis simplifies purification nih.gov | May require harsh reagents, protecting groups, and cryogenic conditions; requires recovery and recycling of the chiral auxiliary mdpi.com |

Structural Elucidation and Stereochemical Analysis of 2s 2 Amino 2 Cyclopropylpropanoic Acid and Its Derivatives

Spectroscopic Analysis for Configuration and Conformation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for determining the configuration and preferred conformation of (2S)-2-amino-2-cyclopropylpropanoic acid and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for elucidating their molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For cyclopropyl-containing amino acids, ¹H NMR and ¹³C NMR spectra are crucial for confirming the presence of the cyclopropyl (B3062369) ring and determining the connectivity of atoms. The chemical shifts and coupling constants of the cyclopropyl protons are particularly informative. For instance, the protons on the cyclopropyl ring typically appear in the upfield region of the ¹H NMR spectrum, often between 0 and 1 ppm, due to the ring's shielding effects. The splitting patterns of these signals can help to deduce the relative stereochemistry of substituents on the ring. In derivatives, such as peptides, NMR can also reveal the conformational preferences of the amino acid residue within the larger structure. For example, studies on formyl tripeptides containing a cyclopropane (B1198618) amino acid have shown that the cyclopropyl group can influence the isomeric distribution around the formamide (B127407) functionality. nih.gov

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula of this compound and its derivatives. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can offer insights into the structural components of the molecule, further corroborating the presence of the cyclopropyl moiety and other functional groups. Liquid chromatography-mass spectrometry (LC-MS) is a particularly useful combination for analyzing complex mixtures and for the purification and identification of these compounds. nih.gov

Below is an interactive data table summarizing typical spectroscopic data for a generic cyclopropyl amino acid derivative.

| Technique | Observed Feature | Typical Data Range/Value | Structural Information Provided |

| ¹H NMR | Chemical Shift (δ) of Cyclopropyl Protons | 0.2 - 1.5 ppm | Presence and environment of the cyclopropyl ring. |

| ¹H NMR | Coupling Constants (J) | 2 - 10 Hz | Dihedral angles and stereochemistry. |

| ¹³C NMR | Chemical Shift (δ) of Cyclopropyl Carbons | 5 - 30 ppm | Carbon framework of the cyclopropyl group. |

| HRMS | m/z value | Matches calculated exact mass | Confirmation of elemental composition. |

| MS/MS | Fragmentation Pattern | Loss of small neutral molecules (e.g., H₂O, CO) | Structural connectivity and functional groups. |

Conformational Analysis of the Cyclopropyl Moiety and its Influence

The cyclopropyl group, with its rigid, triangular structure, significantly restricts the conformational freedom of the amino acid backbone and side chain. nih.gov This conformational rigidity is a key feature that is exploited in drug design to create more potent and selective therapeutic agents. acs.org

When incorporated into a peptide chain, the cyclopropyl group can induce specific secondary structures, such as β-turns. researchgate.net The steric bulk and fixed orientation of the cyclopropyl ring can direct the peptide backbone to adopt a particular fold, which can be crucial for its biological activity. For instance, the presence of a cyclopropyl amino acid can stabilize a specific conformation that is recognized by a biological target, leading to enhanced binding affinity. rsc.org The conformational constraints imposed by the cyclopropyl group can also protect the peptide from proteolytic degradation by preventing it from adopting the extended conformation required for enzyme recognition. acs.orgnih.gov

Supramolecular Interactions and Crystal Engineering of Cyclopropyl-Containing Peptide-Derived Compounds

The study of intermolecular interactions in the solid state, known as crystal engineering, is vital for understanding how molecules pack in a crystal lattice and for designing new materials with desired properties. rsc.orgresearchgate.net For cyclopropyl-containing peptide derivatives, supramolecular interactions play a crucial role in determining their crystal structures and can provide insights into their molecular recognition properties. rsc.org

Hydrogen Bonding Motifs in Solid-State Structures

A systematic analysis of the crystal structures of zwitterionic α-amino acids has revealed common hydrogen-bond motifs. nih.gov The specific motifs observed depend on the nature of the amino acid and the crystallization conditions. In cyclopropyl-containing derivatives, the rigid nature of the cyclopropyl group can influence the geometry of these hydrogen bonds and favor the formation of particular motifs. The analysis of these motifs provides a library of supramolecular synthons that can be used to predict and design new crystal structures. rsc.org

Carbon-Hydrogen Interactions Involving the Cyclopropyl Group

In addition to conventional hydrogen bonds, weaker interactions involving carbon-hydrogen (C-H) bonds can also play a significant role in stabilizing crystal structures. The cyclopropyl group, with its unique electronic properties, can participate in several types of C-H interactions. rsc.org

C-H···π Interactions: The electron-rich face of an aromatic ring can act as an acceptor for a C-H bond, leading to a C-H···π interaction. nih.gov While this compound itself lacks an aromatic ring, its derivatives often do. In such cases, the C-H bonds of the cyclopropyl group can interact with these aromatic systems. The nature of C-H···π interactions is primarily dispersive, though an electrostatic component can be present, especially with activated C-H bonds. mdpi.comrsc.org

Pi-Based Supramolecular Synthons and Their Contributions to Molecular Recognition

The cyclopropyl ring possesses enhanced π-character, which allows it to participate in π-based supramolecular interactions. rsc.org This property is a key aspect of its role in molecular recognition.

π···π Stacking: In derivatives containing aromatic rings, π···π stacking interactions can occur between the aromatic systems. The presence of a cyclopropyl group can influence the geometry of this stacking.

Cyclopropyl as a π-System: The Walsh model of bonding in cyclopropane describes the C-C bonds as having significant p-orbital character, making the cyclopropyl ring itself capable of acting as a π-system. wikipedia.org This allows the cyclopropyl group to engage in interactions typically associated with π-systems. For instance, the face of the cyclopropyl ring can interact with cations or other electron-deficient species. Molecular docking studies have highlighted the vital role of the cyclopropyl moiety in forming C–H···C(cyclopropyl) and C–H(cyclopropyl)···π interactions within the active sites of proteins. rsc.orgrsc.org These interactions are crucial for the affinity and selectivity of cyclopropyl-containing ligands for their biological targets.

The ability of the cyclopropyl group to participate in this diverse range of supramolecular interactions underscores its importance as a versatile building block in the design of molecules with specific recognition properties and solid-state architectures. rsc.org

Biochemical Mechanisms and Molecular Interactions of 2s 2 Amino 2 Cyclopropylpropanoic Acid

Interaction with Amino Acid Metabolism Enzymes

The metabolism of amino acids is a fundamental cellular process orchestrated by a variety of enzymes. The unique cyclopropyl (B3062369) moiety of (2S)-2-amino-2-cyclopropylpropanoic acid suggests potential interactions with enzymes that process other amino acids.

Aminotransferases and Dehydrogenases

Aminotransferases are key enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid, playing a central role in amino acid synthesis and degradation. It is plausible that this compound could act as a substrate or an inhibitor for certain aminotransferases. For instance, some aminotransferase inhibitors are known to interact with the enzyme's active site. The compact and strained cyclopropyl ring might influence binding affinity and catalytic turnover. However, specific studies on the interaction between this compound and specific aminotransferases or dehydrogenases have not been identified in the available literature. Research on other cyclopropyl-containing compounds has shown that the cyclopropyl group can be susceptible to oxidative metabolism by cytochrome P450 enzymes, which could be a potential area for future investigation.

Formation of Schiff Bases and Influence on Enzyme Activity

The primary amino group of this compound can potentially form a Schiff base (an imine) with the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor present in the active site of many aminotransferases. This is a critical step in the catalytic cycle of these enzymes. The stability and reactivity of the resulting Schiff base would be influenced by the electronic and steric properties of the cyclopropyl group, which could, in turn, affect enzyme activity. While the formation of Schiff bases is a general characteristic of amino acids, the specific impact of a cyclopropyl-substituted amino acid on the activity of these enzymes requires direct experimental validation.

Receptor Ligand Interactions and Modulation of Signaling Pathways

Amino acids and their derivatives are crucial signaling molecules, particularly in the nervous system, where they interact with a variety of receptors.

Ligand Activity at the Glycine (B1666218) Modulation Site of NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor, plays a critical role in synaptic plasticity and memory formation. Crucially, the activation of many NMDA receptors requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to the glycine modulatory site on the GluN1 subunit. Given the structural similarity of this compound to glycine, it is conceivable that it could act as a ligand at this site. However, searches for specific binding data for this compound have been inconclusive. It is worth noting that a related compound, (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine, has been studied as a potent NMDA receptor agonist, highlighting the potential for cyclopropyl-containing amino acids to interact with this receptor class.

Broad Spectrum Biological Activities in Model Systems (Non-Clinical Focus)

Plant Growth Regulation Studies

This compound, a cyclic amino acid, is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor of the plant hormone ethylene (B1197577). This structural similarity suggests its potential role in modulating plant growth and development by interacting with the ethylene biosynthesis pathway. Ethylene is a key regulator of numerous physiological processes in plants, including seed germination, root growth, fruit ripening, and senescence.

The primary mechanism through which this compound is thought to influence plant growth is by acting as an inhibitor of ACC oxidase (ACO), the enzyme that catalyzes the final step in ethylene biosynthesis. By blocking the conversion of ACC to ethylene, this compound can effectively reduce ethylene levels in plant tissues. This inhibition can have significant effects on plant morphology and development. For instance, analogs of ACC have been shown to inhibit ethylene formation, thereby influencing plant growth processes.

Research on related cyclopropyl amino acids has provided insights into their effects on plant growth. For example, studies on lettuce seedlings have demonstrated that certain α-amino acids containing a cyclopropyl group can inhibit root elongation. This effect is attributed to a decrease in the mechanical extensibility of the root cell walls, a process that is influenced by ethylene.

While direct, extensive studies on the application of this compound to whole plants are limited in publicly available research, its interaction with key enzymes in the ethylene pathway points to its potential as a plant growth regulator. The table below summarizes the potential effects based on its mechanism of action and studies of related compounds.

| Plant Process | Potential Effect of this compound | Underlying Biochemical Mechanism |

|---|---|---|

| Root Elongation | Inhibition | Reduction of ethylene levels, which are necessary for normal root development. May also decrease cell wall extensibility. |

| Fruit Ripening | Delay | Inhibition of ACC oxidase, leading to decreased ethylene production, a key trigger for ripening. |

| Senescence | Delay | Lowered ethylene levels can slow down the processes of leaf and flower senescence. |

Antifungal Activity in Fungal Models

L-cyclopropylalanine has been shown to exhibit significant antifungal effects against a range of fungal species. The mechanism of this antifungal action is the inhibition of the L-leucine biosynthesis pathway. Specifically, L-cyclopropylalanine acts as an inhibitor of α-isopropylmalate synthase, a key enzyme in this pathway. Since L-leucine is an essential amino acid for fungi, blocking its synthesis leads to the inhibition of fungal growth. This pathway is absent in humans, making it an attractive target for the development of selective antifungal agents.

The antifungal activity of L-cyclopropylalanine has been demonstrated against several pathogenic fungi. The minimum inhibitory concentration (MIC) values for some of these fungi are presented in the table below. These findings suggest that other cyclopropyl amino acids, potentially including this compound, could exhibit similar antifungal properties by targeting essential amino acid biosynthetic pathways in fungi. However, experimental validation is necessary to confirm this hypothesis for this compound.

| Fungal Species | Reported MIC of L-cyclopropylalanine (µM) | Potential Mechanism of Action |

|---|---|---|

| Candida albicans | 19.2 | Inhibition of α-isopropylmalate synthase in the L-leucine biosynthesis pathway. |

| Saccharomyces cerevisiae | 44.5 | Inhibition of α-isopropylmalate synthase in the L-leucine biosynthesis pathway. |

Further research is required to elucidate the specific biochemical and molecular interactions of this compound in both plant and fungal systems to fully understand its potential applications.

Computational and Theoretical Studies on 2s 2 Amino 2 Cyclopropylpropanoic Acid Binding and Activity

Molecular Docking Simulations of Ligand-Target Complexes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to forecast the binding mode and affinity of a small molecule ligand, such as (2S)-2-amino-2-cyclopropylpropanoic acid, within the active site of a target protein.

Docking simulations calculate a scoring function, often expressed in kcal/mol, to estimate the binding affinity between a ligand and its target. A lower binding energy value typically indicates a more stable and favorable interaction. These simulations explore various possible conformations of the ligand within the binding pocket, generating an energetic landscape that helps identify the most likely binding pose. For instance, in studies targeting the main protease (Mpro) of SARS-CoV-2, different compounds are evaluated based on their calculated binding energies to prioritize candidates for further testing. nih.govnih.gov

Table 1: Illustrative Binding Energies of Various Ligands with Target Proteins Note: This table provides examples of binding energies for different compounds as determined by molecular docking in published studies to illustrate the concept. Data for this compound is not specified in the provided sources.

| Compound | Target Protein | Binding Energy (kcal/mol) |

| Asarinine | COX-2 | -10.0 |

| Sesamine | COX-2 | -10.0 |

| Fargesin | COX-2 | -9.5 |

| Piperlonguminine | COX-2 | -9.4 |

| Quercetin derivative (2d) | SARS-CoV-2 Mpro | -8.2 |

Data sourced from multiple computational studies. nih.govresearchgate.net

A crucial outcome of molecular docking is the identification of key amino acid residues within the target's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and salt bridges, are critical for the stability of the ligand-target complex.

In the context of SARS-CoV-2, the main protease (Mpro) is a primary drug target due to its essential role in viral replication. nih.goveuropeanreview.org The active site of Mpro features a catalytic dyad composed of Histidine-41 (His41) and Cysteine-145 (Cys145). nih.govmdpi.com Docking studies of various inhibitors with Mpro have revealed interactions with these catalytic residues and other important amino acids that form the substrate-binding pockets. researchgate.netmdpi.com For example, the S1 region of the binding site, which includes residues like His163 and Glu166, shows high specificity, while the S2 region is more hydrophobic, containing residues such as Met49 and Met165. mdpi.com Understanding how a ligand like this compound might fit into this active site and interact with these key residues is a primary goal of such simulations.

Table 2: Key Interacting Residues in the SARS-CoV-2 Mpro Active Site Note: This table lists key residues frequently identified in docking studies of various inhibitors with SARS-CoV-2 Mpro.

| Residue | Role/Location in Active Site | Type of Interaction Observed |

| His41 | Catalytic Dyad | Hydrogen Bonding, Covalent Bonding |

| Cys145 | Catalytic Dyad | Hydrogen Bonding, Covalent Bonding |

| Gly143 | Oxyanion Hole | Hydrogen Bonding |

| His163 | S1 Subsite | Hydrogen Bonding |

| His164 | S1 Subsite | Hydrophobic Interaction |

| Glu166 | S1 Subsite | Hydrogen Bonding, Salt Bridge |

| Gln189 | S3/S4 Subsite | Hydrogen Bonding |

Data compiled from structural and computational analyses of Mpro. researchgate.netmdpi.com

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Modes

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and protein. nih.govnih.gov These simulations can be used to assess the stability of the docked pose, revealing how the ligand and protein adapt to each other. nih.gov By tracking metrics such as root-mean-square deviation (RMSD), radius of gyration (Rg), and the formation of hydrogen bonds over the simulation period, researchers can confirm the stability of the ligand-target complex and explore different potential binding modes that may not be apparent from static docking alone. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity Predictions

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, providing a deeper understanding of its structure, stability, and reactivity. rsc.org These methods can determine electron distribution, molecular orbital energies, and electrostatic potential. Such calculations are valuable for predicting a molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack. nih.gov For a compound like this compound, quantum chemical calculations could predict its intrinsic reactivity and help rationalize its binding interactions at an electronic level.

Computational Prediction of Binding Specificity in Genetic Code Expansion

Genetic code expansion is a powerful technique in synthetic biology that enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins. nih.govnih.govmdpi.com This process relies on engineered aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pairs that are orthogonal to the host cell's machinery. mdpi.com Computational methods play a vital role in designing and predicting the success of these engineered systems.

For an ncAA like this compound to be incorporated, an aaRS must be engineered to specifically recognize and charge it onto its cognate tRNA. Computational modeling and docking are used to predict the binding specificity of the ncAA within the active site of a candidate aaRS, such as pyrrolysyl-tRNA synthetase (PylRS). frontiersin.org These simulations help identify key mutations in the synthetase's binding pocket that would favor the new amino acid over endogenous ones, thereby guiding the rational design of new orthogonal pairs for expanding the genetic code. frontiersin.org

Natural Occurrence and Biosynthetic Investigations of Cyclopropyl Containing Amino Acids

Isolation from Fungal Sources (e.g., Amanita Species)

The genus Amanita is a well-documented source of various unusual amino acids, including several containing a cyclopropyl (B3062369) moiety. However, a thorough review of scientific literature does not yield specific evidence for the isolation of (2S)-2-amino-2-cyclopropylpropanoic acid from Amanita species or any other natural source.

While the target compound has not been identified from natural sources, other structurally related cyclopropyl-containing amino acids have been successfully isolated from mushrooms of the Amanita genus. These discoveries highlight the metabolic capacity of these fungi to produce such strained ring systems. Notable examples include:

(2S)-2-amino-3-cyclopropylpropionic acid: This compound, also known as cyclopropylalanine, was isolated from the mushroom Amanita virgineoides. researchgate.netoup.com

2-amino-3-cyclopropylbutanoic acid: This amino acid was identified in Amanita castanopsidis and Amanita cokeri. researchgate.netnih.govnih.gov

The isolation of these related compounds suggests that the enzymatic machinery for cyclopropane (B1198618) ring formation exists within Amanita species. However, to date, no studies have reported the natural occurrence of this compound.

Table 1: Naturally Occurring Cyclopropyl-Containing Amino Acids from Amanita Species (Note: this compound has not been reported as a natural product)

| Compound Name | Fungal Source | Reference |

| (2S)-2-amino-3-cyclopropylpropionic acid | Amanita virgineoides | researchgate.netoup.com |

| 2-amino-3-cyclopropylbutanoic acid | Amanita castanopsidis, Amanita cokeri | researchgate.netnih.govnih.gov |

Proposed Biosynthetic Pathways for the Formation of the Cyclopropyl Moiety in Amino Acids

The biosynthesis of the cyclopropyl group in amino acids is a complex process that is not yet fully understood for all cyclopropyl-containing natural products. Currently, there are no proposed biosynthetic pathways specifically for this compound, as the compound has not been isolated from a natural source, and therefore its biosynthetic machinery has not been studied.

However, research on other natural products has shed light on general enzymatic strategies for cyclopropane ring formation. These mechanisms often involve radical chemistry and unique enzymatic catalysts. Two prominent examples include:

Radical S-adenosyl-L-methionine (SAM) Enzymes: In the biosynthesis of some ribosomally synthesized and post-translationally modified peptides (RiPPs), radical SAM enzymes are known to catalyze the formation of a cyclopropyl group. This process is initiated by the reductive cleavage of SAM to generate a 5'-deoxyadenosyl radical, which then abstracts a hydrogen atom from the substrate, leading to a cascade of reactions that form the cyclopropane ring.

PLP-Dependent Enzymes with Halogenation: The biosynthesis of the cyclopropane-containing amino acid pazamine involves a two-step pathway. First, a radical halogenase introduces a chlorine atom onto a lysine precursor. Subsequently, a pyridoxal-5'-phosphate (PLP)-dependent enzyme facilitates an intramolecular cyclization via an SN2-like reaction, which forms the cyclopropane ring and eliminates the chloride ion.

Future Directions and Emerging Research Avenues

Development of Next-Generation Stereoselective Synthetic Methodologies

The stereoselective synthesis of amino acids containing cyclopropane (B1198618) rings is an active area of chemical research. Methodologies often focus on achieving high levels of control over the three-dimensional arrangement of atoms, which is crucial for biological activity. Reports in the literature describe concise syntheses for various cyclopropyl (B3062369) amino acid derivatives, such as E-isomers of 2S-amino-3-(2′-aminomethyl-cyclopropyl)propionic acid and other cyclopropane β-amino acid derivatives. researchgate.netnih.gov These methods often involve key steps like cyclopropanation of allylic alcohols or olefination of cyclopropanone (B1606653) surrogates. researchgate.netnih.gov However, specific, next-generation synthetic routes tailored to (2S)-2-amino-2-cyclopropylpropanoic acid are not prominently detailed in the reviewed literature.

Discovery of Novel Biochemical Targets and Therapeutic Applications (Research Phase)

The incorporation of cyclopropane rings into amino acid structures can confer unique conformational constraints, making them valuable tools in drug discovery. Analogues of other amino acids containing cyclopropyl groups have been investigated as antagonists for receptors such as the N-methyl-D-aspartate (NMDA) receptor and metabotropic glutamate (B1630785) receptors (mGluRs). nih.govnih.gov For instance, a series of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid were synthesized and evaluated for their activity as competitive NMDA receptor antagonists. nih.gov Similarly, α-substituted analogues of (1S,1'S,2'S)-carboxycyclopropylglycine have been developed as selective group II mGluR antagonists. nih.gov While these studies highlight the potential for cyclopropyl amino acids to interact with important neurological targets, the specific biochemical targets and therapeutic applications for this compound remain an open area of investigation.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to predict the properties and activities of small molecules in drug discovery and development. These computational tools can be applied to predict various parameters, including absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential biological targets and toxicities. nih.gov For example, ML models have been developed to predict drug-induced kidney injury and to identify potential α-glucosidase inhibitors from large databases of natural products. mdpi.comnih.gov In the context of peptide research, ML algorithms can help in predicting the activity of antidiabetic peptides based on their amino acid sequences. mdpi.com However, the application of AI and ML for the specific predictive modeling of this compound's properties and interactions has not been reported in the available literature.

Exploration in Peptide Engineering and Biomolecular Design

Unnatural amino acids are valuable building blocks in peptide engineering and biomolecular design, as they can introduce novel structural and functional properties into peptides and proteins. The rigid cyclopropyl group can be used to create conformationally constrained peptides, which can lead to increased potency, selectivity, and stability. For example, the modification of naturally occurring peptides, such as the antimicrobial peptide temporin, with unnatural amino acids can enhance their efficacy against multi-drug resistant bacteria. nih.gov The general principles of using constrained amino acids to improve peptide properties are well-established. nih.gov However, specific examples and detailed research findings on the incorporation and impact of this compound in peptide engineering and biomolecular design are not currently available.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-amino-2-cyclopropylpropanoic acid, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically begins with chiral amino acid precursors (e.g., L-alanine) to preserve stereochemistry. Cyclopropane ring introduction may involve [2+1] cycloaddition or alkylation reactions using cyclopropane derivatives. To ensure stereochemical purity, techniques like asymmetric catalysis or chiral auxiliaries are employed. Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric excess. For intermediates, NMR (e.g., H, C) and X-ray crystallography confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound and its impurities?

- Methodological Answer : Use a combination of:

- HPLC-MS : Quantifies purity and detects low-abundance impurities (e.g., diastereomers or byproducts).

- NMR Spectroscopy : Confirms stereochemistry and cyclopropane ring stability. F-NMR is irrelevant here but highlights the need for method specificity.

- X-ray Diffraction : Resolves ambiguous stereochemical assignments.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability of the cyclopropane moiety. Reference pharmacopeial standards (e.g., EP impurities) for method validation .

Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer : Design assays targeting amino acid-processing enzymes (e.g., aminotransferases or racemases). Use kinetic assays (e.g., spectrophotometric monitoring of NADH oxidation) to determine values. Include controls with structurally similar compounds (e.g., cyclopropylglycine derivatives) to isolate the cyclopropane’s role. Cell-based assays should employ HEK-293 or primary hepatocytes to assess membrane permeability and cytotoxicity .

Advanced Research Questions

Q. How should experimental conditions be optimized to prevent cyclopropane ring opening during stability studies?

- Methodological Answer : Stability studies must account for:

- pH : Avoid strongly acidic/basic conditions (pH 3–7 recommended).

- Temperature : Store at ≤–20°C for long-term stability; short-term studies at 25°C require inert atmospheres (N/Ar).

- Light Exposure : Protect from UV light using amber glassware.

- Analytical Cross-Check : Monitor ring integrity via H NMR (cyclopropane protons at δ 0.5–1.5 ppm) and IR (C-C stretching ~1000 cm). Contradictory data (e.g., HPLC purity vs. NMR degradation) necessitate multi-method validation .

Q. What strategies resolve contradictory data between computational predictions and experimental results for this compound’s solubility?

- Methodological Answer : Discrepancies arise from force field limitations in modeling cyclopropane’s strain. Mitigate by:

- Hybrid Methods : Combine DFT (e.g., B3LYP/6-31G*) for strain energy with MD simulations for solvation dynamics.

- Experimental Calibration : Use shake-flask solubility assays across solvents (water, DMSO, ethanol) to refine computational parameters.

- PubChem Data : Cross-reference with structurally similar compounds (e.g., cyclopropylalanine derivatives) for trend analysis .

Q. How can computational modeling predict the impact of the cyclopropane ring on this compound’s pharmacokinetic profile?

- Methodological Answer : Employ tools like:

- Molecular Dynamics (MD) : Simulate membrane permeability (logP) and blood-brain barrier penetration.

- ADMET Predictors : Use SwissADME or pkCSM to estimate bioavailability and metabolic stability. The cyclopropane’s rigidity may reduce metabolic oxidation compared to linear analogs.

- Docking Studies : Target enzymes like CYP450 isoforms to predict metabolic pathways. Validate with in vitro microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.